molecular formula C23H21NO3 B12050623 Buttpark 93\04-36

Buttpark 93\04-36

Cat. No.: B12050623
M. Wt: 359.4 g/mol
InChI Key: WKMBCZCFTJSQMN-UHFFFAOYSA-N
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Description

Buttpark 93\04-36: , also known as 2-[(1-benzhydrylazetidin-3-yl)oxy]benzoic acid, is a chemical compound with the molecular formula C23H21NO3 and a molecular weight of 359.42 g/mol. This compound is notable for its unique structure, which includes a benzhydryl group and an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Buttpark 93\04-36 typically involves the reaction of benzhydrylamine with 3-chloropropanoic acid to form an intermediate, which is then cyclized to produce the azetidine ring. This intermediate is further reacted with 2-hydroxybenzoic acid under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Buttpark 93\04-36 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzhydryl and azetidine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Buttpark 93\04-36 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of Buttpark 93\04-36 involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The azetidine ring and benzhydryl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

    2-[(1-benzhydrylazetidin-3-yl)oxy]benzoic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzhydrylamine derivatives: These compounds have similar benzhydryl groups but differ in their functional groups and overall structure

Uniqueness: Buttpark 93\04-36 is unique due to its specific combination of the benzhydryl group and azetidine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

2-(1-benzhydrylazetidin-3-yl)oxybenzoic acid

InChI

InChI=1S/C23H21NO3/c25-23(26)20-13-7-8-14-21(20)27-19-15-24(16-19)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19,22H,15-16H2,(H,25,26)

InChI Key

WKMBCZCFTJSQMN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4C(=O)O

Origin of Product

United States

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